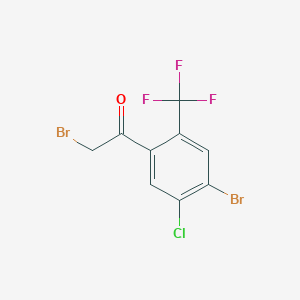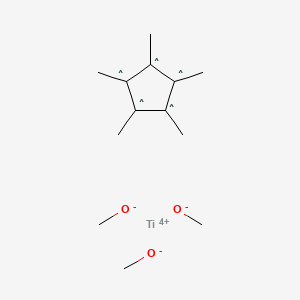
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is an organometallic compound with the chemical formula C13H24O3Ti . It is known for its yellow liquid appearance and is primarily used as a catalyst in various organic synthesis reactions . The compound is characterized by its high thermal stability and insolubility in water, making it suitable for applications in glass, optics, and ceramics .
准备方法
Synthetic Routes and Reaction Conditions
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) can be synthesized through the reaction of pentamethylcyclopentadienyl sodium with titanium tetramethoxide. The reaction typically involves the following steps[3][3]:
Preparation of Pentamethylcyclopentadienyl Sodium: This is achieved by reacting pentamethylcyclopentadiene with sodium metal in an inert atmosphere.
Reaction with Titanium Tetramethoxide: The prepared pentamethylcyclopentadienyl sodium is then reacted with titanium tetramethoxide to form Trimethoxy(pentamethylcyclopentadienyl)titanium(IV).
The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture sensitivity[3][3].
Industrial Production Methods
Industrial production methods for Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization[3][3].
化学反应分析
Types of Reactions
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methoxy groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce various titanium complexes with different ligands .
科学研究应用
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) has a wide range of scientific research applications, including:
Material Science: The compound is utilized in the production of advanced ceramics and glass materials due to its high thermal stability.
Electronics: It finds applications in the development of electronic components, such as thin films and coatings.
Biomedical Research: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants.
作用机制
The mechanism of action of Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing an active site for the reactants to interact. The pentamethylcyclopentadienyl ligand stabilizes the titanium center, allowing it to undergo multiple oxidation states and coordinate with different substrates . This versatility makes it an effective catalyst in numerous organic transformations.
相似化合物的比较
Similar Compounds
Some compounds similar to Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) include:
Trichloro(pentamethylcyclopentadienyl)titanium(IV): Similar structure but with chloride ligands instead of methoxy groups.
Tetrakis(dimethylamido)titanium(IV): Contains dimethylamido ligands instead of methoxy groups.
Bis(cyclopentadienyl)titanium(IV) dichloride: Features cyclopentadienyl ligands and chloride ligands.
Uniqueness
Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) is unique due to its combination of pentamethylcyclopentadienyl and methoxy ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis and material science applications .
属性
分子式 |
C13H24O3Ti+ |
|---|---|
分子量 |
276.19 g/mol |
InChI |
InChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4 |
InChI 键 |
GQQYDESAAOEXPK-UHFFFAOYSA-N |
规范 SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


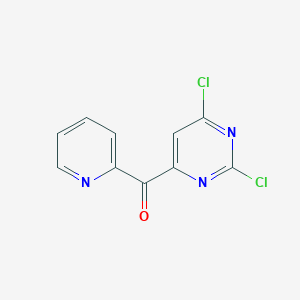
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)

![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
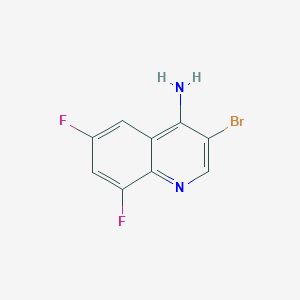

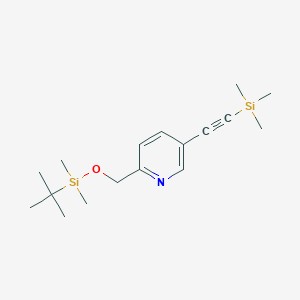
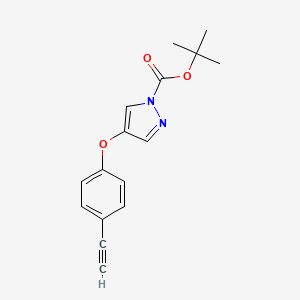
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
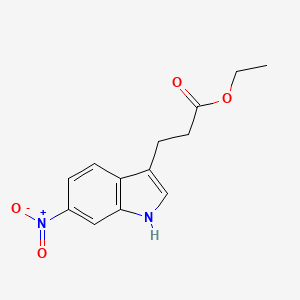
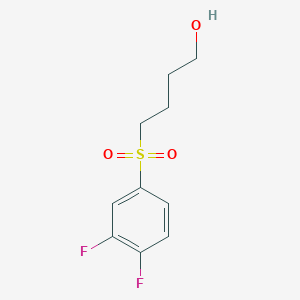
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
